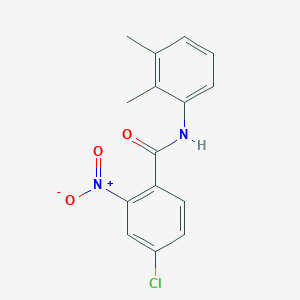
ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate" often involves the Knoevenagel condensation reaction, a method used to form carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using this reaction, highlighting the versatility of piperidine and related structures in facilitating such chemical syntheses (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using X-ray diffraction studies, providing insights into their crystalline forms and conformational preferences. The crystal structure of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, for example, adopts a Z conformation about the carbon-carbon double bond, indicating the detailed geometric arrangement that influences the compound's chemical behavior and reactivity (Kumar et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Design and Synthesis for Tuberculosis Treatment : A study discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds similar to ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate, as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising antituberculosis activity and were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, highlighting their potential in tuberculosis treatment research (V. U. Jeankumar et al., 2013).
- Crystal Structure and Antimicrobial Activities : Research on compounds structurally related to ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate, such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, has been conducted. These studies include synthesis via Knoevenagel condensation, structural analysis through X-ray diffraction, and evaluation of antimicrobial activities, providing insights into the compound's potential applications in developing antimicrobial agents (A. D. Kumar et al., 2016).
Potential Biological Activities
- Anticancer Agent Evaluation : A study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate, aimed to evaluate them as anticancer agents. This research involved sequential synthesis and evaluation of these compounds' anticancer potential, indicating the compound's relevance in cancer research (A. Rehman et al., 2018).
- Pharmacological Interest : The synthesis of pharmacologically interesting 2,5-substituted piperidines from related compounds, such as cis and trans ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, was reported. This synthesis involved multiple steps, including reduction, p-fluorobenzoylation, and nucleophilic substitution reactions, highlighting the compound's significance in pharmacological research (S. Branden et al., 1992).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult material safety data sheets (MSDS) for specific information .
Direcciones Futuras
The future directions for research on “ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate” could include further studies on its synthesis, properties, and potential biological activity. Given the prevalence of piperidine derivatives in pharmaceuticals, it could be of interest for drug discovery efforts .
Propiedades
IUPAC Name |
ethyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO2/c1-2-20-15(19)11-6-8-18(9-7-11)10-12-13(16)4-3-5-14(12)17/h3-5,11H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVICAVZBQLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)